molecular formula C20H26N2O3S B2566379 N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954002-12-1

N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No. B2566379
CAS RN: 954002-12-1
M. Wt: 374.5
InChI Key: PUONUHVEAYJZOU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is an oily, odorless, colorless liquid at ambient temperatures . The boiling point is 314 °C .

Scientific Research Applications

Synthesis and Structural Characterization

A significant portion of the research on sulfonamide derivatives, including those structurally similar to N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, focuses on their synthesis and structural characterization. For instance, Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives characterized by antimicrobial activity, FT-IR, 1H and 13C NMR spectroscopy, single-crystal X-ray diffraction, and DFT computations. The study aimed to understand the geometric, vibrational, and chemical properties of these compounds, indicating their potential in antimicrobial applications (Demircioğlu et al., 2018).

Catalytic and Antimicrobial Activities

The catalytic activities of sulfonamide derivatives have been explored in various chemical reactions. For example, Itsuno et al. (2014) prepared 4-(bromomethyl)benzenesulfonamides, demonstrating their enantioselective catalytic activity in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester. This research highlights the utility of sulfonamide compounds in synthesizing enantiomerically enriched pharmaceuticals (Itsuno et al., 2014).

Another study by Abbasi et al. (2015) focused on the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which exhibited potent antibacterial agents against various bacterial strains. This work underscores the potential of sulfonamide derivatives in developing new antibacterial agents (Abbasi et al., 2015).

properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,19-11-5-2-6-12-19)21-13-7-8-14-22-15-16-25-20(17-22)18-9-3-1-4-10-18/h1-6,9-12,20-21H,7-8,13-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUONUHVEAYJZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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